Cancer/Testis Antigen 1 is encoded by the CTAG1B gene located on the X chromosome at position Xq28. The gene was first identified in 1997 through serological analysis of recombinant cDNA expression libraries from patients with esophageal squamous cell carcinoma. The protein product, NY-ESO-1, consists of 180 amino acids and has a molecular mass of approximately 18 kDa. It is known for its immunogenic properties and is associated with various cancers, including melanoma and sarcomas .
Cancer/Testis Antigen 1 falls under the classification of cancer/testis antigens, which are characterized by:
The synthesis of Cancer/Testis Antigen 1 (119-143) involves several approaches, primarily focusing on recombinant DNA technology and peptide synthesis techniques.
Technical Details:
The molecular structure of Cancer/Testis Antigen 1 (119-143) consists of a specific sequence derived from the larger NY-ESO-1 protein. The peptide's structure is characterized by:
The secondary structure predictions suggest that the peptide may exhibit flexible loops or turns, which are essential for its interaction with immune receptors. The precise conformation can affect its immunogenicity and efficacy as a therapeutic target.
Cancer/Testis Antigen 1 (119-143) participates in several biochemical interactions primarily associated with immune system recognition:
The effectiveness of these reactions can be influenced by factors such as peptide conformation, post-translational modifications, and the presence of adjuvants that enhance immune activity.
The mechanism by which Cancer/Testis Antigen 1 (119-143) exerts its effects involves several key processes:
Studies have shown that patients with high levels of antibodies against NY-ESO-1 demonstrate stronger cytotoxic T-cell responses, correlating with better clinical outcomes in certain cancers .
Cancer/Testis Antigen 1 (119-143) has significant implications in cancer research and therapy:
NY-ESO-1 (encoded by the CTAG1B gene) is a member of the cancer/testis antigen (CTA) family, characterized by restricted expression in immune-privileged sites (testis, fetal ovaries) and aberrant re-expression in diverse malignancies [1] [7]. Its gene maps to the Xq28 region of the X chromosome, and its 18 kDa protein structure features a glycine-rich N-terminus and a hydrophobic C-terminus containing multiple T- and B-cell epitopes [7] [9]. Epigenetic mechanisms, including DNA demethylation and histone modifications, drive NY-ESO-1 re-expression in tumors, where it correlates with advanced disease stages and poor prognosis [7] [9].
Expression Patterns and Immunogenicity:NY-ESO-1 is expressed in 20–50% of common epithelial tumors (e.g., melanoma, lung, breast, ovarian cancers) and up to 80–100% of synovial sarcomas and myxoid liposarcomas [1] [7] [9]. This broad expression profile, combined with its absence in most somatic tissues, makes it a prime target for immunotherapy. NY-ESO-1 elicits integrated immune responses:
Table 1: NY-ESO-1 Expression in Human Cancers
Cancer Type | Expression Frequency | Clinical Significance |
---|---|---|
Myxoid Liposarcoma | 89–100% | Diagnostic marker; target for adoptive therapy |
Synovial Sarcoma | 80% | Predicts poor prognosis; immunogenic |
Melanoma | 46% | Associated with advanced stage and metastasis |
Ovarian Cancer | 43% | Correlates with serous histology and worse outcomes |
Non-Small Cell Lung Cancer | 30% | Linked to high-grade tumors |
The NY-ESO-1119-143 peptide (sequence: PVPGVLLKEFTVSGNILTIRLTAADHR) is an immunodominant region critical for CD4⁺ T-cell activation. It functions as a promiscuous MHC class II epitope, binding multiple HLA-DR alleles (e.g., DRB1*0101, *0401, *0701) [3] [8]. This broad binding capacity enables population-wide therapeutic targeting.
Key Immunological Features:1. Epitope Processing and Presentation:- The minimal optimal epitope within this region is ESO-1123-137 (GVLLKEFTVSGNILT) [8].- Dendritic cells efficiently process and present NY-ESO-1119-143 via HLA-DR, stimulating tumor-reactive CD4⁺ T cells [3] [6].- Structural promiscuity arises from peptide flexibility, allowing accommodation in diverse HLA-DR binding grooves [3].
Table 2: HLA-DR Alleles Binding NY-ESO-1119-143
HLA-DR Allele | Binding Affinity | T-Cell Response Type |
---|---|---|
DRB1*0101 | High | Th1/Th2 hybrid |
DRB1*0401 | Moderate-High | Th1-dominated |
DRB1*0701 | Moderate | Th2-biased |
DRB1*1101 | Low-Moderate | Th1-polarized |
Mechanisms of Immunodominance:
Therapeutic Exploitation:Nanoparticle vaccines co-delivering NY-ESO-1119-143 and iNKT agonists (e.g., IMM60) enhance peptide presentation and induce robust Th1/CTL responses in preclinical models [6]. DRB1*0101/NY-ESO-1119-143 tetramers enable direct ex vivo monitoring of vaccine-induced T cells, facilitating clinical immune monitoring [8].
Table 3: Immunological Characteristics of NY-ESO-1119-143-Specific Responses
Feature | Significance |
---|---|
TCR Diversity | Polyclonal Vβ usage; public TCR sequences identified in vaccinated patients |
Cytokine Profile | IFN-γ⁺ (Th1), IL-4⁺/IL-5⁺ (Th2); supports cellular/humoral immunity |
Tumor Recognition | Lyses NY-ESO-1⁺ HLA-matched tumors; targets autologous APCs pulsed with protein |
Adjuvant Synergy | iNKT agonists (IMM60) enhance CD4⁺/CD8⁺ responses via DC maturation |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8